molecular formula C6H4N2O2S B600032 Imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 17782-81-9

Imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No. B600032
CAS RN: 17782-81-9
M. Wt: 168.17
InChI Key: ZGIABSKPSCMXFD-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .


Synthesis Analysis

The synthesis of ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate involves a solution of (1a)(10.0 g, 99.86 mmol, 1.0 eq) and ethyl-2-chloroacetoacetate (32.87 g, 199.72 mmol, 2 eq) dissolved in 10 V of 1,4-dioxane and heated for 24 h at reflux .


Chemical Reactions Analysis

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dear-omative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Scientific Research Applications

Antitumor Potential

Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives were explored as potential antitumor agents. A study synthesized various esters of these compounds but found they lacked significant antitumor activity under the conditions employed (Andreani et al., 1983).

Insect Control Applications

Research has been conducted on imidazo[2,1-b]thiazole carbamates and acylureas for potential use as insect control agents. These compounds were prepared by reacting 5-hydroxymethylimidazo-[2,1-b]thiazole and imidazo[2,1-b]thiazole-5-carboxyamide with arylisocyanates (Andreani et al., 1989).

Herbicidal Properties

Imidazo[2,1-b]thiazoles have been synthesized for potential use as herbicides. Certain derivatives showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).

Antimicrobial and Antimalarial Activities

A study focused on the synthesis of imidazo[2,1-b]thiazole derivatives for their antimicrobial and antimalarial activities. The compounds demonstrated good to excellent antibacterial activity, and some analogs exhibited significant antimalarial activity (Vekariya et al., 2017).

Anti-tuberculosis Agents

Imidazo[2,1-b]thiazole-5-carboxamides have shown promising results as anti-tuberculosis compounds. They demonstrated nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis (Mtb) and low toxicity to VERO cells (Moraski et al., 2016).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives. These compounds were synthesized through a one-pot, four-component reaction and showed potential for further exploration (Mahdavi et al., 2012).

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives exhibit a broad range of pharmacological activities, as highlighted in a comprehensive review. These compounds have been investigated for various therapeutic applications, inspiring medicinal chemists in drug development (Shareef et al., 2019).

Cardiotonic Activity

A study explored the synthesis of imidazo[2,1-b]thiazoles with a lactam ring for potential cardiotonic activity. It was found that certain derivatives, particularly those with a pseudothiohydantoin or barbituric acid lactam ring, exhibited interesting cardiotonic activity (Andreani et al., 1996).

Future Directions

The ITAs are an interesting scaffold for the development of new anti-TB drugs especially in combination therapy based on their favorable properties and novel mechanism of action .

properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIABSKPSCMXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680740
Record name Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-b]thiazole-5-carboxylic acid

CAS RN

17782-81-9
Record name Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
GC Moraski, N Seeger, PA Miller, AG Oliver… - ACS Infectious …, 2016 - ACS Publications
Increasing interest in the potent anti-tuberculosis activity and the novel target (QcrB) of imidazo[1,2-a]pyridine-3-carboxamides encouraged extended structure–activity relationship …
Number of citations: 73 pubs.acs.org
IA Mazur, PM Kochergin - Chemistry of Heterocyclic Compounds, 1970 - Springer
Imidazo[2,1-b]thiazole and its alkyl, aryl, and 5,6-dihydro derivatives have been synthesized by the reaction of 2-mercapto derivatives of imidazole and imidazoline with α-…
Number of citations: 2 link.springer.com
I Mejdrová, J Dušek, K Škach, A Stefela… - Journal of Medicinal …, 2023 - ACS Publications
The nuclear constitutive androstane receptor (CAR, NR1I3) plays significant roles in many hepatic functions, such as fatty acid oxidation, biotransformation, liver regeneration, as well as …
Number of citations: 1 pubs.acs.org
D Liang, L Li, C Lynch, B Mackowiak… - European journal of …, 2019 - Elsevier
The DNA alkylating prodrug cyclophosphamide (CPA), alone or in combination with other agents, is one of the most commonly used anti-cancer agents. As a prodrug, CPA is activated …
Number of citations: 12 www.sciencedirect.com
LN Saliyeva, IV Diachenko, RI Vas' kevich… - Chemistry of …, 2020 - Springer
The review summarizes and analyzes literature data on the methods of synthesis and biological properties of known types of imidazothiazoles. The classification of existing synthetic …
Number of citations: 8 link.springer.com
CM Afsina Abdulla, M Neetha, T Aneeja… - …, 2020 - Wiley Online Library
Imidazothiazoles and its derivatives have vital role in medicinal chemistry as they exhibit biological activities such as anti‐tumor, anti‐cancer, anti‐inflammatory, antibacterial, analgesic …
R Senthil Kumar, S Praveen, K Shridharshini… - 2022 - researchgate.net
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Page 1 www.wjpr.net │ Vol 11, Issue 4, 2022. │ ISO 9001:2015 Certified Journal │ Senthil et al. World Journal of …
Number of citations: 4 www.researchgate.net
IA Mazur, PM Kochergin - Chemistry of Heterocyclic Compounds, 1970 - Springer
Number of citations: 0

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